molecular formula C19H22N4O4 B6581900 3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1211840-07-1

3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6581900
CAS No.: 1211840-07-1
M. Wt: 370.4 g/mol
InChI Key: MTOYHSUJJRPWKL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, an oxadiazole ring, and a benzoxazole ring. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for various biological activities .


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it may have a complex 3D structure. The exact structure would depend on the specific arrangement of the atoms and the conformation of the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, stability, and reactivity could be influenced by the presence and arrangement of the functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with similar structures act by binding to specific proteins or enzymes, altering their function .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Some compounds with similar structures have been associated with various health risks, but these risks can often be mitigated with appropriate precautions .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its efficacy and safety profile .

Properties

IUPAC Name

3-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12(2)17-20-21-18(27-17)13-7-9-22(10-8-13)16(24)11-23-14-5-3-4-6-15(14)26-19(23)25/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYHSUJJRPWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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